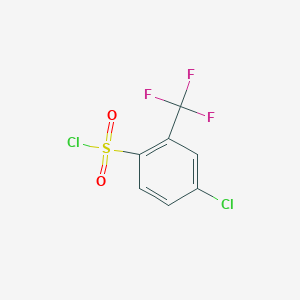

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKPVVIVMURTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395419 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-42-5 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications

Authoritative Note on Isomer Specificity: This guide centers on 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 32333-53-2) . While the initial topic specified the 2-(trifluoromethyl) isomer, publicly accessible, validated data for that specific compound is notably scarce. In contrast, the 3-(trifluoromethyl) isomer is well-documented, commercially significant, and serves as a quintessential model for this class of reagents. The synthetic pathways, reactivity principles, and handling protocols detailed herein are fundamentally representative and directly applicable to researchers working with similarly substituted phenylsulfonyl chlorides.

Introduction: A Cornerstone Reagent in Modern Chemistry

4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly reactive organosulfur compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility stems from a unique molecular architecture: a benzene ring functionalized with three distinct groups, each imparting critical properties. The sulfonyl chloride (-SO₂Cl) is a powerful electrophilic hub, enabling the facile construction of sulfonamides and sulfonate esters. The chloro (-Cl) and trifluoromethyl (-CF₃) groups act as potent electron-withdrawing substituents, which profoundly enhance the reactivity of the sulfonyl chloride group toward nucleophilic attack.[2] This guide offers an in-depth examination of this reagent, from its logical synthesis to its practical application and safe handling.

Compound Profile: Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key characteristics of 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32333-53-2 | [2][3] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [3] |

| Molecular Weight | 279.06 g/mol | [3] |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | [3] |

| Appearance | Solid or oil (form varies by purity and conditions) | [4] |

| Boiling Point | 83-84 °C at 0.1 mmHg | [4] |

| Density | ~1.6 g/cm³ (predicted) | [4] |

| InChIKey | SSULGNXFUGLULI-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights: A Multi-Step Approach

The industrial and laboratory-scale synthesis of 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a multi-step process that requires precise control over reaction conditions. A common and logical pathway begins with 2-chloro-1-(trifluoromethyl)benzene (also known as o-chlorobenzotrifluoride), proceeding through nitration, reduction, diazotization, and finally, sulfonylation.[1][5]

Caption: Multi-step synthesis of the target sulfonyl chloride.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative synthesis adapted from established chemical principles for this transformation.[5][6]

Step 1: Nitration of 2-Chlorobenzotrifluoride

-

Rationale: This electrophilic aromatic substitution introduces a nitro group, which will later be converted to the amine necessary for diazotization. The chloro and trifluoromethyl groups are deactivating but direct the incoming nitro group primarily to the desired position.

-

Procedure:

-

Charge a reaction vessel with concentrated sulfuric acid and cool to 0 °C.

-

Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid (mixed acid), maintaining the temperature below 10 °C.

-

Add 2-chloro-1-(trifluoromethyl)benzene dropwise to the cooled mixed acid.

-

Allow the reaction to slowly warm to 30-40 °C and stir for several hours until TLC or GC-MS indicates completion.

-

Carefully quench the reaction by pouring it over crushed ice. The product, 4-chloro-1-nitro-2-(trifluoromethyl)benzene, will precipitate and can be isolated by filtration.

-

Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline

-

Rationale: The nitro group is reduced to a primary amine, a critical precursor for the Sandmeyer-type reaction to follow. A metal/acid system like iron in the presence of an ammonium chloride catalyst is effective and economical.

-

Procedure:

-

Create a slurry of iron powder and aqueous ammonium chloride solution in a suitable solvent like ethanol.

-

Heat the slurry to 50-70 °C.

-

Add the nitro compound from Step 1 portion-wise, controlling the exothermic reaction.

-

Reflux the mixture for several hours until the starting material is consumed.

-

Filter the hot reaction mixture to remove iron salts and concentrate the filtrate to yield crude 4-chloro-3-(trifluoromethyl)aniline.

-

Step 3: Diazotization

-

Rationale: The primary amine is converted into a diazonium salt (-N₂⁺). This group is an excellent leaving group (as N₂ gas) and is readily displaced in the subsequent sulfonylation step. Low temperatures (typically -5 to 5 °C) are critical to prevent the unstable diazonium salt from decomposing.[5]

-

Procedure:

-

Dissolve the aniline from Step 2 in a mixture of concentrated hydrochloric acid and acetic acid.

-

Cool the solution to below 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), ensuring the temperature does not rise above 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30-45 minutes.

-

Step 4: Sulfonylation (Sandmeyer-type Reaction)

-

Rationale: The diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) catalyst. This displaces the diazonium group and installs the sulfonyl chloride moiety onto the aromatic ring.

-

Procedure:

-

In a separate vessel, saturate glacial acetic acid with sulfur dioxide (SO₂) gas.

-

Add cuprous chloride (CuCl) as a catalyst.

-

Slowly add the cold diazonium salt solution from Step 3 to the SO₂/CuCl mixture. Vigorous foaming (N₂ evolution) will occur. Maintain the temperature between 25-30 °C.

-

After the addition is complete, stir for an additional hour.

-

Quench the reaction by pouring it into ice water. The product will separate as an oil or solid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by distillation or recrystallization to yield pure 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.[5]

-

Core Reactivity and Applications in Drug Development

The synthetic power of 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride lies in its reaction with nucleophiles, most notably amines, to form sulfonamides. This linkage is a privileged structure in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.

The electron-withdrawing nature of both the para-chloro and meta-trifluoromethyl groups makes the sulfur atom of the sulfonyl chloride highly electrophilic. This heightened reactivity ensures efficient reactions with a broad range of primary and secondary amines.[2]

Caption: General reaction pathway for sulfonamide synthesis.

Representative Protocol: Sulfonamide Formation

-

Rationale: This procedure demonstrates the core application of the title compound. A non-nucleophilic base (like pyridine or triethylamine) is included to neutralize the HCl byproduct generated during the reaction, driving it to completion.

-

Procedure:

-

Dissolve a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Argon).

-

Add a base such as pyridine or triethylamine (1.1 - 1.5 equivalents).

-

Cool the solution to 0 °C.

-

Add a solution of 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.05 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude sulfonamide via column chromatography or recrystallization.

-

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound presents specific hazards that demand rigorous safety protocols. It is classified as corrosive and moisture-sensitive.[4][7] Contact with water or moisture will cause it to hydrolyze, releasing corrosive hydrochloric acid gas.

Hazard Summary:

-

Moisture Sensitive: Reacts with water to release toxic/corrosive gas.[7]

-

May be corrosive to metals.[4]

Personal Protective Equipment (PPE):

| Protection | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and fumes that cause severe eye damage.[8] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents severe skin burns upon contact.[8] |

| Body | Chemical-resistant apron or lab coat. | Protects against skin contact from spills. |

| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of the corrosive substance and its hydrolysis products.[8] |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Storage and Handling:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

-

Keep away from water, strong oxidizing agents, and bases.

Conclusion

4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a powerful and versatile building block for chemical synthesis. Its enhanced reactivity, driven by strong electron-withdrawing groups, makes it an ideal reagent for constructing the sulfonamide linkages that are central to many modern pharmaceutical and agrochemical compounds. A thorough understanding of its multi-step synthesis, core reactivity, and stringent safety requirements is essential for any researcher aiming to leverage its synthetic potential effectively and safely.

References

- 1. 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | 32333-53-2 [chemicalbook.com]

- 2. 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2 | Benchchem [benchchem.com]

- 3. 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | C7H3Cl2F3O2S | CID 2780719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

A Spectroscopic Guide to 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride: In-Depth Analysis for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride presents a distinct substitution pattern on the benzene ring, which dictates its spectral signatures. The interplay of the electron-withdrawing trifluoromethyl (-CF₃) and sulfonyl chloride (-SO₂Cl) groups, along with the chloro (-Cl) substituent, creates a unique electronic environment for the aromatic protons and carbons.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: Predicted Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The sulfonyl chloride and trifluoromethyl groups are strongly electron-withdrawing, deshielding the adjacent protons and shifting their signals downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | J(H3-H5) ≈ 2.5 |

| H-5 | 7.6 - 7.8 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |

| H-6 | 8.1 - 8.3 | d | J(H6-H5) ≈ 8.5 |

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-1 | 140 - 143 | s |

| C-2 | 130 - 133 (q, J ≈ 30-35 Hz) | q |

| C-3 | 128 - 131 | s |

| C-4 | 138 - 141 | s |

| C-5 | 126 - 129 | s |

| C-6 | 133 - 136 | s |

| -CF₃ | 120 - 123 (q, J ≈ 270-275 Hz) | q |

¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of trifluoromethyl groups on a benzene ring typically falls in the range of -60 to -65 ppm relative to CFCl₃.[1]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -62 to -64 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions characteristic of the sulfonyl chloride and trifluoromethyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| S=O | 1370 - 1390 | Asymmetric stretch |

| S=O | 1170 - 1190 | Symmetric stretch |

| C-F | 1300 - 1100 | Stretch |

| C-Cl | 800 - 600 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| S-Cl | 600 - 500 | Stretch |

Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 278 (for ³⁵Cl) and 280 (for ³⁷Cl)

-

Major Fragments:

-

m/z 243: [M - Cl]⁺

-

m/z 214: [M - SO₂Cl]⁺

-

m/z 179: [M - SO₂Cl - Cl]⁺

-

m/z 99: [SO₂Cl]⁺

-

Figure 2. Proposed fragmentation pathway for this compound.

Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

The predicted spectral data and outlined protocols in this guide provide a solid foundation for researchers working with this compound. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry, a comprehensive and unambiguous structural confirmation can be achieved. This analytical rigor is essential for ensuring the quality and identity of this important chemical intermediate in the demanding fields of pharmaceutical and materials science research.

References

"reactivity of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with nucleophiles"

An In-Depth Technical Guide to the Reactivity of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride with Nucleophiles

Introduction: A Versatile Reagent for Modern Synthesis

In the landscape of synthetic organic chemistry, aryl sulfonyl chlorides are indispensable tools for the construction of complex molecular architectures. Among these, this compound stands out as a particularly potent and versatile reagent. Its utility is rooted in a unique molecular structure where a highly reactive sulfonyl chloride group is electronically activated by two powerful electron-withdrawing substituents: a trifluoromethyl (-CF₃) group at the ortho position and a chlorine (-Cl) atom at the para position.

This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. We will delve into the underlying electronic and steric factors that govern its behavior, present detailed experimental protocols, and discuss the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this reagent in their synthetic endeavors.

Pillar 1: Understanding the Core Reactivity - Electronic and Steric Influences

The reactivity of this compound is a direct consequence of the interplay between the electronic properties of its substituents and the steric environment around the electrophilic sulfur center.

Electronic Effects: An Activated Electrophile

The benzene ring is substituted with three key groups, each contributing to the molecule's overall electronic profile. The sulfonyl chloride (-SO₂Cl), the trifluoromethyl (-CF₃), and the chloro (-Cl) groups are all strongly electron-withdrawing.

-

Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I).[1][2] Its presence at the ortho position significantly depletes electron density from the aromatic ring.

-

Chloro Group (-Cl): The chlorine atom also withdraws electron density inductively.

-

Sulfonyl Chloride Group (-SO₂Cl): This group is inherently electron-withdrawing.

The cumulative effect of these substituents is a substantial increase in the electrophilicity of the sulfur atom within the sulfonyl chloride moiety.[3][4] This heightened electrophilicity makes the sulfur atom an exceptionally favorable target for attack by a wide range of nucleophiles.

Caption: Electronic activation of the sulfonyl chloride group.

Steric Hindrance: The "Ortho Effect"

While electronically activated, the reaction center is also sterically encumbered. The trifluoromethyl group at the ortho position is bulky and creates significant steric hindrance around the sulfonyl chloride group.[5] This "ortho effect" can physically impede the approach of nucleophiles, particularly those that are themselves sterically demanding.[6][7][8] This steric factor is a critical consideration in experimental design, as it can dramatically influence reaction rates and even determine whether a reaction proceeds at all.

Pillar 2: Reactions with Nucleophiles - A Detailed Examination

The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl sulfur atom. The chloride ion serves as an excellent leaving group.

Reaction with Amines: Synthesis of Sulfonamides

The formation of sulfonamides is one of the most important applications of this reagent. Sulfonamides are a key structural motif in a vast number of pharmaceuticals.[9][10][11][12]

Mechanism: The reaction proceeds via a two-step nucleophilic substitution mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen to yield the stable sulfonamide product.

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-4-chloro-2-(trifluoromethyl)benzenesulfonamide

This protocol serves as a representative example. The choice of base and solvent is critical for success. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the primary amine nucleophile.[4] Anhydrous aprotic solvents such as dichloromethane (DCM) or acetonitrile are preferred to prevent hydrolysis of the sulfonyl chloride.[4]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

-

Slow Addition: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Reaction with Alcohols: Synthesis of Sulfonate Esters

The reaction with alcohols or phenols yields sulfonate esters, which are valuable intermediates in their own right, often serving as excellent leaving groups in subsequent substitution reactions.[9]

Mechanism and Conditions: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction is typically performed in the presence of a base like pyridine or triethylamine to activate the alcohol and neutralize the HCl byproduct.

Data Summary: Reactivity Profile

| Nucleophile Class | Product | Typical Base | Solvent | Relative Rate | Key Considerations |

| Primary Amines | Sulfonamide | Et₃N, Pyridine | DCM, THF | Fast | Highly favorable reaction. |

| Secondary Amines | Sulfonamide | Et₃N, DIPEA | DCM, ACN | Moderate to Slow | Rate is highly dependent on the steric bulk of the amine.[5] |

| Alcohols | Sulfonate Ester | Pyridine, Et₃N | Pyridine, DCM | Moderate | Forms a good leaving group for further synthesis. |

| Thiols | Thiosulfonate | Et₃N | DCM, THF | Fast | Thiols are strong nucleophiles. |

| Water | Sulfonic Acid | (None) | N/A | Fast (Hydrolysis) | Reagent is moisture-sensitive; requires anhydrous conditions.[4] |

Reaction with Thiols: Synthesis of Thiosulfonates

Thiols, being highly nucleophilic, react readily with this compound to produce thiosulfonates. The reaction conditions are similar to those used for amines and alcohols, employing a base to neutralize the generated HCl.

Nucleophilic Aromatic Substitution (SNAr): A Minor Pathway

The aromatic ring is electronically poor and substituted with a good leaving group (the para-chloro atom), making it a potential site for Nucleophilic Aromatic Substitution (SNAr). However, the sulfonyl chloride group is a far superior leaving group, and the sulfur center is significantly more electrophilic. Therefore, substitution at the sulfonyl group is the overwhelmingly favored pathway. SNAr at the C-Cl bond would require harsh conditions (e.g., strong nucleophiles, high temperatures) and would likely only be observed if the sulfonyl chloride functionality were first transformed or removed.[13][14][15]

Pillar 3: Self-Validating Protocols & Workflow

A successful synthesis relies on a logical and self-validating workflow. Each step is designed to ensure the integrity of the reaction and facilitate a clean outcome.

Caption: A self-validating experimental workflow.

Conclusion

This compound is a powerful reagent whose reactivity is dominated by the high electrophilicity of its sulfonyl sulfur atom, a feature enhanced by potent electron-withdrawing groups. While this electronic activation promotes rapid reactions with a host of nucleophiles, the steric hindrance imposed by the ortho-trifluoromethyl group provides a crucial element of control, modulating reactivity based on the nucleophile's size. By understanding and manipulating these competing effects, the synthetic chemist can effectively employ this reagent to construct complex sulfonamides and sulfonate esters, which are vital components in the fields of medicinal chemistry and materials science.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Mechanism and Application of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride in Sulfonylation Reactions

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive examination of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly reactive sulfonylating agent pivotal in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. We will dissect its mechanism of action, explore the rationale behind experimental protocols, and offer practical insights for its application in the laboratory.

The Reagent: A Profile of Enhanced Reactivity

This compound is an aromatic sulfonyl chloride distinguished by the presence of two potent electron-withdrawing groups on the phenyl ring. Its efficacy as a sulfonylating agent stems directly from this unique substitution pattern, which significantly enhances the electrophilicity of the sulfur atom.

Structural and Electronic Properties:

The reactivity of the sulfonyl chloride moiety (-SO₂Cl) is profoundly influenced by the electronic nature of the substituents on the benzene ring. In this specific molecule, two powerful inductive electron-withdrawing groups (-I effect) are present:

-

Trifluoromethyl Group (-CF₃): Positioned ortho to the sulfonyl chloride, the -CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis.[1] Its presence dramatically increases the partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack.[2]

-

Chlorine Atom (-Cl): Located at the para position, the chlorine atom also contributes a significant inductive withdrawing effect, further activating the sulfonyl chloride group.

This dual activation renders this compound more reactive than simpler reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl).

Caption: Electronic activation of the sulfonyl chloride group.

The Core Mechanism: Nucleophilic Substitution at Sulfur

The sulfonylation reaction proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur center. While nuances can exist depending on the specific substrate and conditions, the reaction is broadly accepted to follow a pathway analogous to an Sₙ2 reaction.

General Mechanistic Steps (Sulfonamide Formation):

-

Nucleophilic Attack: A nucleophile, such as a primary or secondary amine (R₂NH), attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Transition State Formation: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate or transition state. The nucleophile and the leaving group (chloride) occupy the apical positions.

-

Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

-

Proton Transfer: The resulting sulfonylated species is protonated. A base, typically an amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.

Caption: General mechanism for sulfonamide formation.

Field-Proven Insights: Causality in Experimental Design

The successful execution of a sulfonylation reaction hinges on deliberate choices regarding solvents, bases, and temperature, each rooted in the chemical properties of the reactants.

| Parameter | Recommended Choice | Rationale & Causality |

| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) | Sulfonyl chlorides are highly susceptible to hydrolysis.[2] The presence of water or protic solvents (like alcohols) leads to a non-productive side reaction, consuming the reagent to form the corresponding sulfonic acid and corrosive HCl. Aprotic solvents prevent this decomposition. |

| Base | Tertiary amines (e.g., Triethylamine, Pyridine, DIPEA) | Primary Role: To act as an acid scavenger for the HCl byproduct. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic. Secondary Role: Bases like pyridine can also act as nucleophilic catalysts, forming a highly reactive sulfonylpyridinium intermediate that is then attacked by the primary nucleophile. |

| Temperature | 0 °C to Room Temperature | The reaction between a potent sulfonyl chloride and a primary/secondary amine is often highly exothermic. Starting the reaction at a reduced temperature (0 °C) allows for better control over the reaction rate and heat evolution, minimizing the formation of potential side products. |

| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, performing the reaction under an inert atmosphere is good practice to exclude atmospheric moisture, thereby preserving the integrity and reactivity of the sulfonyl chloride. |

Experimental Protocol: Synthesis of N-Benzyl-4-chloro-2-(trifluoromethyl)benzenesulfonamide

This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide using this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add triethylamine (1.5 eq), followed by the dropwise addition of a solution of benzylamine (1.05 eq) in anhydrous DCM.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure sulfonamide.

Applications in Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[3] The incorporation of a trifluoromethyl group often enhances a drug candidate's metabolic stability, lipophilicity, and membrane permeability, which can improve its pharmacokinetic profile and overall efficacy.[1] Reagents like this compound are therefore invaluable tools for drug discovery professionals seeking to synthesize novel bioactive molecules with optimized properties.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives. However, this inherent reactivity also presents significant challenges regarding the compound's stability and storage. This guide, intended for professionals in research and development, provides an in-depth analysis of the factors governing the stability of this compound, outlines optimal storage conditions, and details analytical methodologies for monitoring its integrity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃Cl₂F₃O₂S | [1] |

| Molecular Weight | 279.06 g/mol | [1] |

| CAS Number | 54090-42-5 | [2] |

| Appearance | White to off-white or light yellow solid | |

| Melting Point | 34-38 °C | [3] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and, to a lesser extent, thermal decomposition.

Hydrolysis: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its reaction with water. The presence of even trace amounts of moisture can lead to the hydrolysis of the sulfonyl chloride group, yielding the corresponding and less reactive 4-chloro-2-(trifluoromethyl)benzenesulfonic acid.

Mechanism of Hydrolysis:

The hydrolysis of arylsulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is often catalyzed by the presence of additional water molecules or other nucleophiles.[2][4][5]

The electron-withdrawing nature of both the chloro and trifluoromethyl substituents on the benzene ring increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

References

- 1. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, a comprehensive understanding of the safety and handling protocols for reactive chemical intermediates is paramount. This technical guide provides an in-depth analysis of the material safety data for 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS Number: 54090-42-5), a key building block in modern synthetic chemistry. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective on the inherent hazards, safe handling procedures, and emergency response protocols associated with this compound.

Chemical Identity and Physicochemical Properties: Understanding the Molecule

This compound is a trifunctional aromatic compound, characterized by the presence of a sulfonyl chloride group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring. This unique substitution pattern dictates its reactivity and physicochemical properties.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Molecular Weight | Not Available | |

| Boiling Point | 273.9°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 119.5°C | --INVALID-LINK-- |

| Density | 1.626 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.497 | --INVALID-LINK-- |

The presence of the highly electronegative trifluoromethyl and sulfonyl chloride groups significantly influences the electron density of the aromatic ring, making the compound a versatile reagent in nucleophilic substitution and metal-catalyzed cross-coupling reactions. However, this reactivity also underpins its hazardous nature.

Caption: Chemical structure of this compound.

Hazard Identification and Classification: A Corrosive and Reactive Substance

Based on available data from chemical suppliers, this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Hazard Pictograms:

Due to the lack of a comprehensive SDS, specific GHS pictograms cannot be definitively assigned. However, based on the hazard statements for similar compounds, the Corrosion pictogram (GHS05) is highly likely.

Signal Word: Danger

Hazard Statements:

While a full list of H-statements is not available, based on the reactivity of sulfonyl chlorides, the following are highly probable:

-

H314: Causes severe skin burns and eye damage.

-

EUH014: Reacts violently with water.

The sulfonyl chloride functional group is readily hydrolyzed by water and other nucleophiles, releasing hydrochloric acid. This reaction is exothermic and can lead to a rapid increase in pressure and the release of corrosive fumes, which is the underlying cause of its severe corrosive effects on skin, eyes, and the respiratory tract.

Safe Handling and Storage Protocols: Mitigating Exposure and Reactivity Risks

A stringent and proactive approach to handling and storage is essential to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory when working with this compound.

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures

-

Moisture Control: Always handle this compound under inert and dry conditions (e.g., in a glove box or under a nitrogen or argon atmosphere). The presence of moisture will lead to decomposition and the release of corrosive HCl gas.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.

-

Dispensing: Use appropriate tools (e.g., powder-free spatulas) for transferring the solid. Avoid creating dust.

-

Grounding: To prevent static electricity discharge, which could ignite flammable solvents, ensure all equipment is properly grounded.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.

-

Inert Atmosphere: For long-term storage, blanketing with an inert gas is recommended to prevent degradation from atmospheric moisture.

Emergency Procedures: A Systematic Response to Incidents

A clear and practiced emergency response plan is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

Caption: Step-by-step spill response workflow.

Toxicological and Ecological Information: Data Gaps and Precautionary Principles

A significant challenge in assessing the full hazard profile of this compound is the lack of publicly available, in-depth toxicological and ecological data. In the absence of such data, the precautionary principle must be applied. It should be assumed that the compound may have significant toxicological and ecotoxicological effects. Therefore, release into the environment must be strictly avoided.

Conclusion: A Call for Vigilance and Further Research

This compound is a valuable synthetic intermediate, but its inherent reactivity necessitates a high degree of caution and adherence to rigorous safety protocols. The information presented in this guide, synthesized from available supplier data, underscores the corrosive nature of this compound. The significant gaps in toxicological and ecological data highlight the need for further research to fully characterize its safety profile. Until such data becomes available, all handling and disposal must be conducted with the utmost care to protect researchers and the environment.

The Trifluoromethyl Group: A Linchpin of Reactivity and Function in 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly versatile reagent whose utility in organic synthesis and medicinal chemistry is profoundly influenced by the unique properties of its trifluoromethyl (-CF3) group. This guide provides a detailed examination of the multifaceted role of the -CF3 group, dissecting its powerful electronic and steric effects. We will explore how its strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride moiety and activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Furthermore, this document will delve into the critical impact of the -CF3 group on the physicochemical properties of derivative compounds, including lipophilicity and metabolic stability, which are paramount in drug design. Through mechanistic explorations, detailed experimental protocols, and case studies, this guide serves as a comprehensive resource for professionals seeking to leverage the strategic placement of the trifluoromethyl group in this and related chemical scaffolds.

Molecular Architecture: An Interplay of Potent Functional Groups

The chemical behavior of this compound is a direct consequence of the electronic interplay between its three key substituents on the benzene ring. The sulfonyl chloride (-SO2Cl), the chloro (-Cl) group, and the trifluoromethyl (-CF3) group are all electron-withdrawing, creating a highly electron-deficient aromatic system.

The trifluoromethyl group , the focus of this guide, is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] This is primarily due to the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[2][3][4][5] This intense pull of electron density from the benzene ring is a defining feature of the molecule's reactivity.

The sulfonyl chloride and chloro groups also contribute to this electron deficiency. The strategic placement of the -CF3 group at the ortho position to the sulfonyl chloride and meta to the chloro group creates a unique electronic environment that dictates the molecule's reactivity in a predictable and controllable manner.

The Role of the Trifluoromethyl Group in Modulating Reactivity

The primary influence of the ortho-trifluoromethyl group is the significant enhancement of the electrophilic character of the adjacent sulfonyl chloride.[1][6][7]

Activation of the Sulfonyl Chloride Moiety

The strong inductive electron withdrawal by the -CF3 group polarizes the sulfur-chlorine bond in the sulfonyl chloride group (-SO2Cl), making the sulfur atom highly electrophilic and, therefore, more susceptible to attack by nucleophiles.[6][7] This heightened reactivity is a cornerstone of the reagent's utility in synthesizing sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[8][9]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

Objective: To synthesize N-benzyl-4-chloro-2-(trifluoromethyl)benzenesulfonamide by reacting this compound with benzylamine.

Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH2Cl2).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.0 eq), to the solution to act as a scavenger for the HCl byproduct.

-

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzylamine (1.0 eq) in CH2Cl2 to the flask over a period of 1 hour.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.

Directing Nucleophilic Aromatic Substitution (SNAr)

The collective electron-withdrawing power of the trifluoromethyl and sulfonyl chloride groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11] These groups effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[10][11] The chloro group at the para-position is particularly activated for substitution because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the sulfonyl group through resonance.[12]

Diagram: Mechanism of Nucleophilic Aromatic Substitution

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Steric Considerations

While the electronic effects of the trifluoromethyl group are activating, its steric bulk, being larger than a methyl group, can present a challenge.[3] Positioned ortho to the sulfonyl chloride, the -CF3 group can sterically hinder the approach of bulky nucleophiles to the sulfur atom.[13][14] This interplay between electronic activation and steric hindrance can be exploited to achieve selectivity in certain reactions. For less hindered nucleophiles, the electronic effect typically dominates, leading to rapid reaction. However, for bulkier reactants, reaction rates may be slower, and alternative synthetic strategies or more forcing reaction conditions may be necessary.

The Trifluoromethyl Group's Impact in Drug Design

The incorporation of a trifluoromethyl group into a molecule is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][15][16][17]

Enhancement of Physicochemical Properties

-

Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a drug's ability to cross biological membranes, such as the blood-brain barrier.[15][16][18] This enhanced permeability can lead to better absorption and distribution of the drug in the body.[2][15][16]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2][16] Introducing a -CF3 group can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes.[16][19] This increased metabolic stability often results in a longer drug half-life and improved bioavailability.[15][19][20]

-

Binding Affinity: The potent electron-withdrawing nature of the -CF3 group can alter the electronic environment of a molecule, potentially leading to stronger binding interactions with its biological target through enhanced hydrogen bonding or electrostatic interactions.[2][3]

| Property | Influence of Trifluoromethyl Group | Implication in Drug Design |

| Lipophilicity (LogP) | Increases | Enhanced membrane permeability and absorption.[2][15][16] |

| Metabolic Stability | Increases | Longer half-life, reduced dosage frequency.[15][16][19][20] |

| Target Binding Affinity | Can Increase | Improved potency and selectivity.[2][3][15] |

| pKa | Lowers pKa of nearby acidic protons | Modulates ionization state at physiological pH.[21] |

Table 1: Physicochemical Effects of the Trifluoromethyl Group in Drug Design.

Diagram: The Trifluoromethyl Group's Role in Drug Properties

Caption: Impact of the -CF3 group on drug properties.

Conclusion

The trifluoromethyl group in this compound is not a passive substituent but an active director of the molecule's chemical reactivity and a critical modulator of the properties of its derivatives. Its powerful electron-withdrawing nature simultaneously activates the sulfonyl chloride for nucleophilic attack and the aromatic ring for SNAr reactions. In the context of drug discovery, the inclusion of a -CF3 group is a proven strategy for enhancing metabolic stability, lipophilicity, and target affinity. A thorough understanding of the electronic, steric, and physicochemical effects imparted by the trifluoromethyl group is essential for chemists to fully exploit the synthetic potential of this valuable and versatile building block.

References

- 1. scispace.com [scispace.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Synthesis of N-Substituted Sulfonamides via Reaction of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with Primary Amines

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides, a crucial functional group in medicinal chemistry and drug development, through the reaction of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with primary amines.[1] We delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and offer extensive troubleshooting advice to address common challenges such as di-sulfonylation and hydrolysis. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize these valuable compounds.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern pharmacotherapy. Since the discovery of the antibacterial properties of Prontosil, the first sulfonamide drug, this moiety has been incorporated into a vast array of therapeutic agents.[1][2] Its prevalence is due to its high stability, favorable physicochemical properties, and its ability to act as a non-classical bioisostere for other functional groups like amides or phenols.[3] Sulfonamides are found in drugs treating a wide range of conditions, including arthritis (Celecoxib), high blood pressure (Hydrochlorothiazide), and glaucoma (Methazolamide).[1][2]

The most fundamental and widely employed method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4][5] This reaction is generally high-yielding and robust. This application note focuses specifically on the use of this compound, a common building block, to provide a detailed protocol applicable to a wide range of primary amine coupling partners.

Reaction Principles and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood addition-elimination mechanism.[3][6]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated sulfonamide is neutralized by a base (typically a tertiary amine like triethylamine or pyridine) present in the reaction mixture. This step is crucial as it scavenges the hydrochloric acid (HCl) generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

"synthesis of sulfonate esters using 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride"

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of sulfonate esters, a critical functional group in medicinal chemistry and drug development, utilizing the versatile reagent 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. Sulfonate esters are prized for their ability to transform a poorly reactive hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2][3] This document provides a robust theoretical framework, detailed experimental protocols, and expert insights into the nuances of the sulfonylation reaction, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to be self-validating, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Importance of Sulfonylation

In the landscape of organic synthesis, the conversion of alcohols to sulfonate esters is a cornerstone transformation.[3] This process, known as sulfonylation, replaces the hydrogen of a hydroxyl group with a sulfonyl group (R-SO₂-), fundamentally altering the chemical reactivity of the original moiety. The resulting sulfonate ester is an exceptional leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms.

The choice of sulfonyl chloride is critical as it dictates the properties of the resulting sulfonate ester. This compound is a reagent of particular interest. The presence of two potent electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—on the aromatic ring significantly enhances the electrophilicity of the sulfur atom.[4] This heightened reactivity makes it an efficient reagent for the sulfonylation of a diverse range of alcohols, including those that are sterically hindered or less nucleophilic.

The Reaction Mechanism: A Stepwise Look at Ester Formation

The reaction between an alcohol and this compound proceeds via a nucleophilic substitution mechanism at the sulfur center.[5][6] The process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), which serves two primary roles: to neutralize the hydrochloric acid (HCl) byproduct and, in the case of pyridine, to potentially act as a nucleophilic catalyst.[2][5]

The mechanism unfolds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion, which is an excellent leaving group.[1][2][5]

-

Deprotonation: The resulting intermediate is a protonated sulfonate ester (an oxonium ion). The base present in the reaction mixture then abstracts the proton from the oxygen atom, yielding the neutral sulfonate ester product and the corresponding ammonium salt (e.g., pyridinium chloride).[5]

A critical feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained, as the carbon-oxygen bond remains intact throughout the transformation.[1][2]

Caption: The two-step mechanism of sulfonate ester formation.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step protocol for the general synthesis of a sulfonate ester from an alcohol using this compound.

Materials and Equipment

| Reagents & Solvents | Equipment |

| This compound | Round-bottom flask(s) |

| Alcohol substrate | Magnetic stirrer and stir bar |

| Anhydrous Dichloromethane (DCM) or Acetonitrile | Septa and needles |

| Anhydrous Pyridine or Triethylamine (Et₃N) | Inert gas supply (Nitrogen or Argon) |

| 5% Hydrochloric Acid (HCl) solution | Dropping funnel or syringe pump |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) plates and chamber |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glassware for extraction (separatory funnel) |

| Silica Gel for column chromatography | Column chromatography setup |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Standard laboratory glassware |

Step-by-Step Methodology

-

Reaction Setup:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).

-

To the flask, add the alcohol substrate (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per mmol of alcohol.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the base, triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the stirred solution.

-

-

Reagent Addition:

-

In a separate dry flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM.

-

Slowly add the sulfonyl chloride solution dropwise to the cooled alcohol/base mixture over 15-30 minutes. Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

-

Reaction Monitoring (Self-Validation Checkpoint):

-

Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate against a spot of the starting alcohol.

-

The reaction is complete upon the disappearance of the starting alcohol spot. This typically takes 2-12 hours, depending on the reactivity of the alcohol.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench it by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

5% HCl solution (to remove excess amine base).

-

Saturated NaHCO₃ solution (to neutralize any remaining acid).

-

Brine (to remove residual water).

-

-

Trustworthiness Note: Each washing step ensures the removal of specific impurities, leading to a cleaner crude product and simplifying the final purification.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure sulfonate ester.

-

Caption: A streamlined workflow for the synthesis of sulfonate esters.

Expected Results & Troubleshooting

The efficiency of sulfonylation is highly dependent on the nature of the alcohol substrate. Steric hindrance around the hydroxyl group can significantly impact the reaction rate.

| Alcohol Type | Expected Reactivity | Typical Reaction Time | Expected Yield |

| Primary (e.g., 1-Butanol) | High | 1-3 hours | >90% |

| Secondary (e.g., Cyclohexanol) | Moderate | 4-8 hours | 75-90% |

| Tertiary (e.g., tert-Butanol) | Very Low* | >24 hours | <10% (Elimination often dominates) |

| Sterically Hindered (e.g., Neopentyl alcohol) | Low | 12-24 hours | 60-80% |

*Note: Tertiary alcohols are generally poor substrates for sulfonylation and often undergo elimination under the reaction conditions.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution |

| Incomplete Reaction | Insufficient reagent; low reactivity of alcohol; moisture contamination. | Add more sulfonyl chloride (0.2 eq.); increase reaction time or gently warm; ensure all reagents and solvents are anhydrous. |

| Low Yield | Hydrolysis of sulfonyl chloride; product loss during workup. | Use strictly anhydrous conditions; be careful during extractions to avoid emulsion formation. |

| Formation of Side Products | Reaction temperature too high; use of a nucleophilic base with a reactive substrate. | Maintain temperature control (0 °C during addition); use a hindered base like 2,6-lutidine if necessary. |

Safety Precautions

-

This compound is a corrosive solid and is highly sensitive to moisture.[4] Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reagent will react with water or moisture to release corrosive hydrochloric acid. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[4]

-

Organic solvents like dichloromethane are volatile and potentially harmful. Bases such as pyridine and triethylamine are corrosive and have strong odors. All manipulations should be conducted in a well-ventilated fume hood.

References

- 1. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. youtube.com [youtube.com]

- 3. eurjchem.com [eurjchem.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. How does sulfonate ester formation from sulfonyl chloride resemble nucleo.. [askfilo.com]

Advanced Protecting Group Strategies Utilizing 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride

Introduction: A Modern Tool for Complex Syntheses

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and chemo-selectivity. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit robust stability to a wide range of reagents, and not introduce additional synthetic complexities. Arenesulfonyl chlorides have long been a staple for the protection of amines and, to a lesser extent, alcohols. This application note details the strategic use of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly activated arenesulfonyl chloride, as a versatile protecting group. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide or sulfonate ester, offering unique advantages in modern synthetic campaigns.

The strong electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, making this protecting group particularly attractive in medicinal chemistry and drug development.[1][2] Furthermore, these electronic properties render the sulfur atom of the sulfonyl chloride highly electrophilic, facilitating efficient protection of even weakly nucleophilic amines. Crucially, this electron deficiency also activates the resulting sulfonamide or sulfonate ester towards cleavage under specific, mild conditions, addressing the notorious challenge of deprotecting traditional arenesulfonamides which often require harsh reagents.[3][4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols for the protection and deprotection of primary and secondary amines, as well as alcohols.

Key Advantages of the 4-Chloro-2-(trifluoromethyl)phenylsulfonyl (CTFP) Group

-

High Reactivity: The electron-deficient nature of the aromatic ring leads to a highly electrophilic sulfonyl chloride, ensuring rapid and efficient protection of a wide range of amines and alcohols.

-

Robust Stability: The resulting sulfonamides (CTFP-amides) and sulfonate esters (CTFP-esters) are stable to a broad spectrum of non-nucleophilic reagents, including many acidic and oxidizing conditions.

-

Tunable Lability: The electron-withdrawing substituents facilitate cleavage under milder conditions compared to traditional arenesulfonyl groups like tosyl, allowing for greater functional group tolerance in complex molecules.

-

Favorable Physicochemical Properties: The trifluoromethyl group can enhance the solubility of intermediates in organic solvents and introduce a useful fluorine tag for analytical purposes.

Protection of Functional Groups: Detailed Protocols

The following protocols provide a general framework for the protection of primary and secondary amines and alcohols. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of Primary and Secondary Amines

This procedure describes the formation of a 4-chloro-2-(trifluoromethyl)phenylsulfonamide from a primary or secondary amine.

Reaction Scheme:

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Pyridine (2.0 eq) or Triethylamine (TEA) (1.5 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the amine in anhydrous DCM or THF (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (pyridine or TEA) to the stirred solution.

-

Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent is crucial as this compound is moisture-sensitive and will hydrolyze.

-

The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine.

-

A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

Protocol 2: Protection of Alcohols